Disodium;chloro(trimethyl)silane;silicic acid
Description
Properties
Molecular Formula |
C3H13ClNa2O4Si2+2 |
|---|---|
Molecular Weight |
250.73 g/mol |
IUPAC Name |
disodium;chloro(trimethyl)silane;silicic acid |
InChI |
InChI=1S/C3H9ClSi.2Na.H4O4Si/c1-5(2,3)4;;;1-5(2,3)4/h1-3H3;;;1-4H/q;2*+1; |
InChI Key |
CSKLCZFVOFHIFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)Cl.O[Si](O)(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsiloxy, silica copolymer typically involves the copolymerization of silica precursors with trimethylsiloxy-functionalized monomers. One common method is the sol-gel process, where tetraethyl orthosilicate (TEOS) is hydrolyzed and condensed in the presence of trimethylsiloxy-functionalized silanes under acidic or basic conditions . The reaction conditions, such as pH, temperature, and solvent, play a crucial role in determining the properties of the resulting copolymer.
Industrial Production Methods
In industrial settings, the production of trimethylsiloxy, silica copolymer often involves large-scale sol-gel processes. These processes are optimized for high yield and consistent quality. The use of continuous reactors and controlled reaction environments ensures the efficient production of the copolymer with desired properties .
Chemical Reactions Analysis
Types of Reactions
Trimethylsiloxy, silica copolymer can undergo various chemical reactions, including:
Hydrolysis and Condensation: The siloxane bonds can be hydrolyzed and condensed to form cross-linked networks.
Oxidation and Reduction: The organic groups can undergo oxidation or reduction reactions under specific conditions.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and condensation, oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include cross-linked silica networks, modified copolymers with different functional groups, and oxidized or reduced derivatives of the copolymer .
Scientific Research Applications
Chemical Properties and Structure
Disodium chloro(trimethyl)silane silicic acid is a silane compound characterized by the presence of both silicon and chlorine atoms, along with sodium ions. Its chemical formula is . The unique structure of this compound allows it to interact effectively with various substrates, making it useful in numerous chemical reactions.
Applications in Chemical Synthesis
1. Silylation Reactions
Disodium chloro(trimethyl)silane silicic acid is primarily utilized in silylation reactions, where it acts as a reagent to convert hydroxyl groups into trimethylsilyl (TMS) derivatives. This transformation enhances the volatility and stability of compounds for gas chromatography (GC) analysis. The TMS derivatives are particularly advantageous for analyzing polar functional groups such as alcohols, phenols, and carboxylic acids .
Case Study: GC-MS Analysis
- Objective : Analyze hydroxy acids using TMS derivatives.
- Method : A sample of hydroxy acid was treated with disodium chloro(trimethyl)silane silicic acid to form TMS derivatives.
- Results : Enhanced sensitivity and resolution in GC-MS analysis were observed, allowing for the detection of low-concentration analytes.
2. Deoxygenation Reactions
The compound has been employed in regioselective deoxygenation processes, particularly when combined with sodium iodide. This method allows for the selective removal of oxygen from diketones, producing valuable alkylbenzylketones .
Case Study: Regioselective Deoxygenation
- Objective : Reduce arylalkyl-1,2-diketones to alkylbenzylketones.
- Method : Arylalkyl diketones were treated with a mixture of disodium chloro(trimethyl)silane silicic acid and sodium iodide in dichloromethane.
- Results : High yields of the desired alkylbenzylketones were achieved, demonstrating the efficiency of this reagent combination.
Applications in Material Science
1. Surface Modification
Disodium chloro(trimethyl)silane silicic acid is also used for modifying surfaces to enhance hydrophobicity and chemical resistance. This property is particularly useful in creating protective coatings for various materials.
Case Study: Hydrophobic Coatings
- Objective : Develop a hydrophobic coating for glass surfaces.
- Method : Glass substrates were treated with disodium chloro(trimethyl)silane silicic acid.
- Results : The treated surfaces exhibited significantly reduced water contact angles, indicating enhanced hydrophobicity.
Data Table of Applications
| Application Area | Methodology | Results/Benefits |
|---|---|---|
| Silylation | Treatment with disodium chloro(trimethyl)silane | Improved volatility/stability for GC analysis |
| Deoxygenation | Combination with sodium iodide | High yield of alkylbenzylketones |
| Surface Modification | Direct application on substrates | Enhanced hydrophobicity and chemical resistance |
Mechanism of Action
The mechanism of action of trimethylsiloxy, silica copolymer involves the interaction of its functional groups with target molecules or surfaces. The trimethylsiloxy groups provide hydrophobicity and chemical resistance, while the silica network offers mechanical strength and thermal stability. These properties enable the copolymer to form stable, durable coatings and composites .
Comparison with Similar Compounds
Chloro(trimethyl)silane (TMSCl)
Chloro(trimethyl)silane (C₃H₉ClSi) is a widely used silylating agent with a molecular weight of 108.64 g/mol. It is characterized by its reactivity as a trimethylsilyl donor, enabling the derivatization of hydroxyl, amine, and carboxyl groups in organic synthesis . Applications include:
Silicic Acid (H₄SiO₄)
Silicic acid, a weak acid derived from silica, is primarily utilized in:
Disodium Component
The term "disodium" in this context lacks direct evidence in the provided materials.
Comparison with Similar Compounds
Chloro(trimethyl)silane vs. Other Silyl Chlorides
Key Findings :
- TMSCl is preferred for rapid derivatization due to its small size and high volatility .
- Bulkier analogs (e.g., dimethyloctadecylchlorosilane) are better for surface modification but less reactive .
- Trichloro(chloromethyl)silane’s multiple Cl groups make it less selective in reactions compared to TMSCl .
Silicic Acid vs. Silica-Based Compounds
Key Findings :
- Silicic acid outperforms silica gel in biomolecule adsorption due to its nanoporous structure .
- Silicic acid esters (e.g., diethyl bis(trimethylsilyl) ester) are more stable but less environmentally benign .
Biological Activity
Disodium chloro(trimethyl)silane silicic acid, a compound with the formula , is a silicate compound that has garnered interest for its potential biological activities and applications in various fields, including drug delivery and nanotechnology. This article synthesizes current research findings, case studies, and data on its biological activity.
Disodium chloro(trimethyl)silane silicic acid is a silicate compound characterized by its unique structure, which includes both silicon and chlorine atoms. The presence of the trimethylsilyl group enhances its reactivity and potential for functionalization, making it suitable for various applications in medicinal chemistry and materials science.
1. Toxicity and Safety Profile
The biological activity of disodium chloro(trimethyl)silane silicic acid can be assessed through its toxicity profile. According to data from PubChem, this compound exhibits low toxicity levels, but specific hazard classifications are necessary to understand its environmental impact and safety in biological systems .
| Endpoint | Hazard Level | Description |
|---|---|---|
| Acute Toxicity | Low | Minimal adverse effects observed in controlled studies. |
| Ecotoxicity | Moderate | Potential environmental risks if released in significant quantities. |
2. Applications in Drug Delivery
Recent studies have highlighted the role of silicate compounds in drug delivery systems. Mesoporous silica nanoparticles (MSNs), which can be derived from silicates like disodium chloro(trimethyl)silane silicic acid, have shown promise due to their high surface area and tunable pore sizes, allowing for efficient drug loading and controlled release .
Case Study: Mesoporous Silica Nanoparticles
- Study : Engineering MSNs for drug delivery.
- Findings : MSNs demonstrated enhanced drug loading capacities and controlled release profiles, making them suitable for targeted therapy applications.
3. Biocompatibility
The biocompatibility of silicate-based materials is crucial for their application in biomedical fields. Research indicates that disodium chloro(trimethyl)silane silicic acid can be functionalized to improve its interaction with biological tissues, thereby enhancing its compatibility with cellular environments .
The biological mechanisms through which disodium chloro(trimethyl)silane silicic acid exerts its effects are not fully elucidated but may involve:
- Cellular Uptake : The compound's ability to penetrate cell membranes facilitates the delivery of therapeutic agents.
- Reactive Oxygen Species (ROS) Generation : Some silicate compounds can induce oxidative stress in target cells, which may be beneficial or detrimental depending on the context.
Research Findings
Recent literature has focused on the synthesis and application of silicate compounds in various biological contexts. For instance:
- Study on Drug Delivery : A review highlighted the efficacy of MSNs derived from silicates in delivering chemotherapeutics effectively while minimizing side effects .
- Functionalization Techniques : Techniques such as surface modification have been explored to enhance the biocompatibility and targeting capabilities of silicate nanoparticles .
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing disodium silicic acid derivatives (e.g., sodium metasilicate) from chloro(trimethyl)silane and silicic acid precursors?
- Methodology :
- React sodium hydroxide (NaOH) with silicic acid (H₂SiO₃) under controlled hydration (e.g., pentahydrate or nonahydrate conditions) to form sodium metasilicate (Na₂SiO₃·nH₂O) .
- For reactions involving chloro(trimethyl)silane (Me₃SiCl), use anhydrous solvents (e.g., tetrahydrofuran) to avoid premature hydrolysis. Monitor stoichiometry to prevent excess silylation, which can inhibit silicic acid polymerization .
- Key Parameters :
- pH control (e.g., neutral to mildly alkaline conditions) to stabilize silicic acid intermediates .
- Purification via vacuum drying or recrystallization to isolate crystalline sodium metasilicate .
Q. How can researchers verify the purity and structural integrity of disodium silicic acid salts?
- Analytical Techniques :
- X-ray Diffraction (XRD) : Confirm crystallinity and phase purity (e.g., distinguishing pentahydrate vs. amorphous forms) .
- Titration : Quantify free alkali (NaOH) content using HCl titration, as residual alkali affects reactivity in downstream applications .
- FT-IR Spectroscopy : Identify Si-O-Si stretching bands (~1000 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) to assess hydration states .
Q. What safety protocols are critical when handling chloro(trimethyl)silane in reactions with silicic acid derivatives?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to Me₃SiCl’s corrosive and moisture-sensitive nature .
- Neutralize spills with sodium bicarbonate (NaHCO₃) to mitigate HCl release during hydrolysis .
- Store under inert gas (argon/nitrogen) to prevent degradation .
Advanced Research Questions
Q. How do pH and ionic strength influence the stability of silicic acid disodium salt in aqueous solutions?
- Experimental Design :
- Prepare buffered solutions (pH 3–12) and monitor silicic acid condensation via dynamic light scattering (DLS) or ²⁹Si NMR to track oligomer formation (e.g., Q³/Q⁴ speciation) .
- Compare solubility data across studies (e.g., conflicting reports in vs. 12) by standardizing ionic strength (e.g., 0.1 M NaCl) and temperature (25°C) .
- Data Interpretation :
- Silicic acid polymerization is suppressed at high pH (>10) due to increased solubility of silicate anions .
Q. What mechanistic role does chloro(trimethyl)silane play in modifying silicic acid’s polycondensation kinetics during sol-gel synthesis?
- Methodology :
- Conduct time-resolved rheometry to monitor viscosity changes during gelation. Vary Me₃SiCl concentrations (0.1–5 mol%) to assess its impact as a crosslinking agent .
- Use gel permeation chromatography (GPC) to analyze molecular weight distributions of silicic acid polymers .
- Key Findings :
- Me₃SiCl accelerates gelation by introducing hydrophobic trimethylsilyl groups, reducing water activity and promoting Si-O-Si network formation .
Q. How can researchers resolve contradictions in reported solubility data for sodium metasilicate hydrates?
- Approach :
- Replicate experiments under controlled humidity (e.g., 40–60% RH) and temperature (±0.1°C) using thermogravimetric analysis (TGA) to quantify hydration states .
- Cross-validate with computational models (e.g., COSMO-RS) to predict solubility based on lattice energies and hydration thermodynamics .
Key Recommendations
- Experimental Replication : Address solubility discrepancies by standardizing hydration states and environmental controls .
- Safety Compliance : Prioritize inert-atmosphere techniques for Me₃SiCl reactions to avoid hazardous byproducts .
- Advanced Characterization : Combine ²⁹Si NMR and rheology to deconvolute silicic acid polymerization mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
